3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine
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Overview
Description
3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a 2,4-dimethylphenyl group attached to the indole core, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylaniline and indole derivatives.
Coupling Reaction: A common method involves the coupling of 2,4-dimethylaniline with an indole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce the corresponding amine derivatives.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Another compound with a 2,4-dimethylphenyl group but with a pyrazole core.
N-(2,4-Dimethylphenyl)-N’-methylformamidine: A related compound with a similar aromatic structure.
Uniqueness
3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine is unique due to its indole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
62693-65-6 |
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Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-1-methylindol-2-amine |
InChI |
InChI=1S/C17H18N2/c1-11-8-9-13(12(2)10-11)16-14-6-4-5-7-15(14)19(3)17(16)18/h4-10H,18H2,1-3H3 |
InChI Key |
KHCWFTHIASZVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N(C3=CC=CC=C32)C)N)C |
Origin of Product |
United States |
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